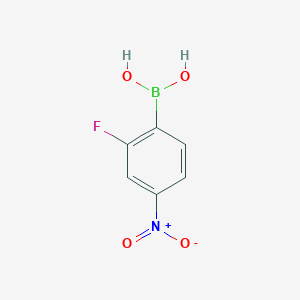

2-Fluoro-4-nitrophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluoro-4-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BFNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHVMWUGFTUYLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)[N+](=O)[O-])F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-4-nitrophenylboronic Acid: Properties, Synthesis, and Applications

Introduction: A Versatile Building Block in Modern Chemistry

2-Fluoro-4-nitrophenylboronic acid is a highly functionalized arylboronic acid that has emerged as a valuable reagent in organic synthesis and medicinal chemistry. Its strategic combination of a boronic acid moiety, an ortho-fluorine atom, and a para-nitro group imparts a unique reactivity profile, making it an important building block for the construction of complex molecular architectures. The boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The electron-withdrawing nature of both the fluorine and nitro substituents significantly influences the electronic properties of the phenyl ring, modulating its reactivity and the properties of the resulting products. This guide provides an in-depth exploration of the chemical properties, synthesis, and key applications of this compound for researchers and professionals in drug development and chemical sciences.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are crucial for its handling, storage, and application in synthesis. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1436608-93-3 | [1][2][3] |

| Molecular Formula | C₆H₅BFNO₄ | [1][2][3] |

| Molecular Weight | 184.92 g/mol | [2] |

| Appearance | White to light yellow solid/crystalline powder | Inferred from related compounds |

| Melting Point | Not available (N/A) | [1] |

| Boiling Point | 374.0 ± 52.0 °C (Predicted) | [1] |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [1] |

Solubility and Stability: This compound is expected to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols like methanol and ethanol. Boronic acids are generally stable under normal laboratory conditions but should be stored in a cool, dry place, preferably under an inert atmosphere, as they can undergo dehydration to form boroxines (cyclic anhydrides) over time.

Synthesis and Purification

While specific literature detailing the synthesis of this compound is not abundant, a scientifically sound and common approach involves the borylation of a corresponding aryl halide. A plausible synthetic route begins with a suitable precursor like 1-bromo-2-fluoro-4-nitrobenzene.

Workflow for a General Synthesis Protocol

Caption: General workflow for arylboronic acid synthesis.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet.

-

Metal-Halogen Exchange: The flask is charged with 1-bromo-2-fluoro-4-nitrobenzene (1.0 equiv) dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Formation of Aryllithium: A solution of n-butyllithium in hexanes (1.1 equiv) is added dropwise via syringe, ensuring the internal temperature remains below -70 °C. The mixture is stirred at this temperature for 1 hour.

-

Borylation: Triisopropyl borate (1.2 equiv) is added dropwise, again maintaining the temperature at -78 °C. The reaction is allowed to stir for an additional 2-3 hours, during which it is slowly warmed to room temperature.

-

Hydrolysis and Work-up: The reaction is carefully quenched by the slow addition of 2M aqueous hydrochloric acid (HCl). The mixture is stirred vigorously for 30 minutes to hydrolyze the boronate ester.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Isolation and Purification: The solvent is removed under reduced pressure. The crude solid is then purified by recrystallization from an appropriate solvent system (e.g., water/ethanol or hexanes/ethyl acetate) to yield the final product.

Causality Note: The choice of -78 °C is critical to ensure the stability of the aryllithium intermediate, preventing side reactions. The use of a trialkyl borate, such as triisopropyl borate, is a standard and efficient method for introducing the boronic acid functionality. Acidic workup is necessary to convert the intermediate boronate ester into the desired boronic acid.

Reactivity and the Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling Mechanism

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Influence of Substituents on Reactivity:

-

Para-Nitro Group: As a strong electron-withdrawing group, the nitro substituent increases the Lewis acidity of the boron atom. This enhanced acidity can facilitate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.

-

Ortho-Fluoro Group: The fluorine atom at the ortho position exerts both steric and electronic effects. While fluorine is small, its presence can introduce some steric hindrance around the reaction center. More significantly, its high electronegativity further withdraws electron density from the ring, complementing the effect of the nitro group. This electronic modulation is a key feature for fine-tuning the reactivity of the boronic acid.

Protocol for a General Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vial, add this compound (1.2 equiv), the aryl halide (Ar-X, 1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equiv).

-

Solvent Addition: Add a degassed solvent mixture, typically dioxane/water or toluene/water (e.g., in a 4:1 ratio). Degassing the solvent (by bubbling with argon or nitrogen for 15-20 minutes) is crucial to prevent oxidation of the Pd(0) catalyst.

-

Reaction Conditions: Seal the vial and heat the mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers, extract the aqueous phase with the organic solvent, and combine the organic layers. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

Boronic acids are integral to modern medicinal chemistry, with several FDA-approved drugs, such as the anticancer agent Velcade® (bortezomib) and the β-lactamase inhibitor Vabomere® (vaborbactam), containing a boron atom.[4]

The 2-fluoro-4-nitrophenyl moiety is a valuable pharmacophore. The strategic placement of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[5] The nitro group, while sometimes associated with toxicity, can also serve as a key interaction point in a binding pocket or as a synthetic handle for further functionalization (e.g., reduction to an amine).

Therefore, this compound serves as a key starting material for synthesizing:

-

Kinase Inhibitors: The biaryl structures formed via Suzuki coupling are common scaffolds in kinase inhibitors for oncology.

-

Novel Anti-inflammatory and Antiviral Agents: The unique electronic and steric profile of the substituted phenyl ring can be exploited to design molecules with high target specificity.[5]

-

Organic Electronic Materials: The electron-deficient nature of the aromatic ring makes it a useful component in the synthesis of materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data from structurally similar compounds provides a strong basis for assessing its hazards. Analogs such as 2-fluorophenylboronic acid, 4-nitrophenylboronic acid, and 2-fluoro-4-nitrobenzoic acid are classified with the following GHS hazard statements:

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, safety glasses, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and moisture. Storing under an inert gas like argon or nitrogen is recommended for long-term stability.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a potent and versatile chemical tool for researchers. Its well-defined reactivity, particularly in Suzuki-Miyaura cross-coupling, allows for the efficient synthesis of substituted biaryl compounds. The combined electronic effects of the ortho-fluoro and para-nitro groups provide a unique platform for developing novel pharmaceuticals and advanced materials. A thorough understanding of its properties, handling requirements, and reaction kinetics is essential for unlocking its full potential in the laboratory.

References

-

Chemsrc.com. (2025-09-17). This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd.. [Link]

-

Molekula. (n.d.). This compound suppliers USA. [Link]

-

Serafin, K., et al. (2020). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. National Institutes of Health (NIH). [Link]

-

Chemsrc.com. (2025-08-25). (4-Nitrophenyl)boronic acid | CAS#:24067-17-2. [Link]

-

PubChem. (n.d.). 2-Fluoro-4-nitrobenzoic acid. [Link]

-

PubChem. (n.d.). 4-Fluorophenylboronic acid. [Link]

-

PubChem. (n.d.). 4-Nitrophenylboronic acid. [Link]

-

PubChem. (n.d.). 2-Fluoro-4-nitrobutanoic acid. [Link]

-

PubChem. (n.d.). 2-Fluorophenylboronic acid. [Link]

-

Serafin, K., et al. (2020). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. National Institutes of Health. [Link]

-

Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. [Link]

Sources

- 1. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 2. This compound suppliers USA [americanchemicalsuppliers.com]

- 3. BLDpharm - Bulk Product Details [bldpharm.com]

- 4. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Fluoro-4-nitrobenzoic acid | C7H4FNO4 | CID 302679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Nitrophenylboronic acid | C6H6BNO4 | CID 2773552 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Fluoro-4-nitrophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

2-Fluoro-4-nitrophenylboronic acid, identified by the CAS Number 1436608-93-3 , is a specialized arylboronic acid that has emerged as a significant building block in organic synthesis and medicinal chemistry.[1][2][3] Its unique trifunctional nature, featuring a boronic acid group, a nitro group, and a fluorine atom, makes it a highly versatile reagent for the construction of complex molecular architectures. The boronic acid moiety serves as a linchpin for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[4][5] The electron-withdrawing nitro group and the strategically positioned fluorine atom impart distinct electronic properties and potential biological activities to the parent molecule and its derivatives. This guide provides an in-depth exploration of the properties, synthesis, and applications of this compound, offering valuable insights for its effective utilization in research and development.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a reagent is paramount for its successful and safe application in the laboratory.

Key Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably predicted based on its structure and comparison with analogous compounds like 4-Nitrophenylboronic acid.

| Property | Value | Source/Comment |

| CAS Number | 1436608-93-3 | [2][3] |

| Molecular Formula | C₆H₅BFNO₄ | [1][3] |

| Molecular Weight | 184.92 g/mol | [1][3] |

| Appearance | Predicted to be a white to yellow or brown crystalline powder. | Based on the appearance of similar nitrophenylboronic acids.[6] |

| Melting Point | Not explicitly reported. For comparison, 4-Nitrophenylboronic acid has a melting point of 285-290 °C (decomposes).[6][7] | The presence of the ortho-fluoro substituent may influence the crystal lattice and thus the melting point. |

| Solubility | Predicted to be soluble in polar organic solvents such as DMF, DMSO, and ethanol.[8] | Similar to other phenylboronic acids.[6] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, preferably a fume hood.[3]

Hazard Identification:

-

Acute toxicity, oral (Category 4): Harmful if swallowed.[9]

-

Skin corrosion/irritation (Category 2): Causes skin irritation.[9][10]

-

Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[9][10]

-

Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[9][10]

Recommended Personal Protective Equipment (PPE):

-

Wear protective gloves, protective clothing, eye protection, and face protection.[10][11]

-

Use a dust mask type N95 (US) or equivalent.[6]

Storage:

-

Store in a cool, dry, and well-ventilated area.[10]

-

Keep the container tightly closed and store under an inert atmosphere at room temperature.[6]

Synthesis of this compound: A Plausible Pathway

A plausible precursor for the synthesis of this compound is 2-fluoro-4-nitroaniline. The synthesis would likely proceed through the following key steps:

-

Diazotization of 2-fluoro-4-nitroaniline: The amino group of 2-fluoro-4-nitroaniline is converted into a diazonium salt using sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C).[12]

-

Borylation of the Diazonium Salt: The resulting diazonium salt is then reacted with a boron source, such as boronic acid or its esters, often in the presence of a copper catalyst, to install the boronic acid functionality onto the aromatic ring.

This proposed pathway is analogous to the general method reported for the synthesis of 4-nitrophenylboronic acid from 4-nitroaniline.[6][12]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction.[6] This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[4][5]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The presence of the electron-withdrawing nitro and fluoro groups on the phenylboronic acid can influence the rate and efficiency of the transmetalation step.

Generalized Protocol for a Suzuki-Miyaura Coupling Reaction

The following is a generalized, step-by-step protocol for a Suzuki-Miyaura coupling reaction involving an aryl halide and an arylboronic acid, which can be adapted for this compound. The specific conditions, such as the choice of catalyst, ligand, base, and solvent, may require optimization depending on the specific substrates being used.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a Schlenk flask or a microwave vial, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add the degassed solvent(s) to the reaction vessel, followed by the palladium catalyst (typically 1-5 mol%) and the ligand (if used).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (1-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Significance in Medicinal Chemistry and Drug Discovery

The incorporation of fluorine and nitro groups into organic molecules is a well-established strategy in medicinal chemistry to modulate their biological properties.

-

Role of Fluorine: The fluorine atom, due to its small size and high electronegativity, can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate.[13] It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and improve membrane permeability.[13]

-

Role of the Nitro Group: The nitro group is a strong electron-withdrawing group and can participate in hydrogen bonding. It is a common pharmacophore in various bioactive compounds and can also serve as a synthetic handle for further functionalization, for instance, by reduction to an amino group.

The combination of these functionalities in this compound makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. Boron-containing compounds, in general, have garnered significant interest in drug discovery, with several approved drugs, such as Bortezomib (a proteasome inhibitor for treating multiple myeloma) and Vaborbactam (a β-lactamase inhibitor), featuring a boronic acid moiety.[14] These compounds often act as enzyme inhibitors.[15]

Conclusion

This compound is a valuable and versatile reagent in the toolbox of synthetic and medicinal chemists. Its unique combination of a reactive boronic acid handle with the modulating effects of fluoro and nitro substituents provides a powerful platform for the synthesis of novel and complex molecules. A solid understanding of its properties, safe handling procedures, and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, will enable researchers to fully exploit its potential in the development of new materials and therapeutic agents.

References

-

This compound suppliers USA. (n.d.). ChemicalSources. Retrieved January 29, 2026, from [Link]

-

2-Fluoro-4-nitrobenzoic acid | C7H4FNO4 | CID 302679. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2021). MDPI. Retrieved January 29, 2026, from [Link]

-

(4-Nitrophenyl)boronic acid | CAS#:24067-17-2. (n.d.). Chemsrc. Retrieved January 29, 2026, from [Link]

- Synthesis method of 2-fluoro-4-nitrobenzonitrile. (2010). Google Patents.

-

1436608-93-3 | this compound. (n.d.). BoronPharm. Retrieved January 29, 2026, from [Link]

-

Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. (2010). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PMC - PubMed Central. Retrieved January 29, 2026, from [Link]

-

Boron Chemistry for Medical Applications. (2020). MDPI. Retrieved January 29, 2026, from [Link]

-

SAFETY DATA SHEET - Fisher Scientific. (2023). Fisher Scientific. Retrieved January 29, 2026, from [Link]

-

Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. (2002). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Significance of Fluorine in Medicinal Chemistry: A Review. (2014). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. (2016). PubMed Central. Retrieved January 29, 2026, from [Link]

-

Safety Data Sheet - Angene Chemical. (2025). Angene Chemical. Retrieved January 29, 2026, from [Link]

-

Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. (2022). National Institutes of Health. Retrieved January 29, 2026, from [Link]

Sources

- 1. This compound suppliers USA [americanchemicalsuppliers.com]

- 2. boronpharm.com [boronpharm.com]

- 3. BLDpharm - Bulk Product Details [bldpharm.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4-Nitrophenylboronic acid | 24067-17-2 [chemicalbook.com]

- 7. (4-Nitrophenyl)boronic acid | CAS#:24067-17-2 | Chemsrc [chemsrc.com]

- 8. 4-Nitrophenylboronic acid CAS#: 24067-17-2 [m.chemicalbook.com]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.se [fishersci.se]

- 11. fishersci.com [fishersci.com]

- 12. 4-Nitrophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 13. ajrconline.org [ajrconline.org]

- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 2-Fluoro-4-nitrophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the structural elucidation of 2-Fluoro-4-nitrophenylboronic acid, a key building block in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to present not just a series of protocols, but a self-validating system of inquiry. We will explore the causality behind experimental choices, ensuring that each step logically informs the next, leading to an unambiguous structural assignment. This document is grounded in established analytical principles and supported by authoritative references to ensure technical accuracy and trustworthiness.

Introduction: The Significance of this compound

This compound is a versatile reagent in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The presence of a fluorine atom and a nitro group on the phenyl ring imparts unique electronic properties, influencing the reactivity and selectivity of the boronic acid moiety.[2] These characteristics make it a valuable component in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[2] Accurate structural confirmation is paramount to ensure the desired reactivity, purity, and ultimately, the efficacy and safety of the final products.

The elucidation of its structure relies on a synergistic application of modern analytical techniques. This guide will detail the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in providing a complete and validated structural picture.

Predicted Physicochemical Properties

A foundational understanding of the molecule's expected properties is crucial for designing appropriate analytical methodologies.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₆H₅BFNO₄ | - |

| Molecular Weight | 184.92 g/mol | [3] |

| Appearance | Expected to be a white to light yellow crystalline solid | [1] |

| Melting Point | Expected to be in the range of other nitrophenylboronic acids (e.g., 4-nitrophenylboronic acid: 285-290 °C) | [4] |

| Solubility | Likely soluble in polar organic solvents such as DMSO and methanol | [1] |

The Elucidation Workflow: A Multi-Technique Approach

Caption: Workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework and the chemical environment of magnetically active nuclei such as ¹¹B and ¹⁹F.

¹H NMR Spectroscopy

Objective: To identify the number, connectivity, and chemical environment of protons.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.3-8.5 | m | 1H | H6 | Deshielded by the adjacent nitro group and the boronic acid group. |

| ~8.1-8.3 | m | 1H | H5 | Influenced by the ortho nitro group and meta fluorine. |

| ~7.8-8.0 | m | 1H | H3 | Influenced by the ortho fluorine and meta nitro group. |

| ~10.0 | br s | 2H | B(OH)₂ | Labile protons of the boronic acid, often broad and exchangeable with D₂O. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for polar compounds and its ability to preserve the signal from the acidic B(OH)₂ protons.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse acquisition.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

¹³C NMR Spectroscopy

Objective: To determine the number of unique carbon environments and their hybridization.

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160-165 (d, ¹JCF ≈ 250 Hz) | C2 | Directly attached to fluorine, showing a large one-bond coupling constant. |

| ~148-152 | C4 | Attached to the nitro group. |

| ~130-135 | C6 | Aromatic CH. |

| ~120-125 (d, ²JCF ≈ 20 Hz) | C3 | Aromatic CH, showing a two-bond coupling to fluorine. |

| ~115-120 (d, ²JCF ≈ 20 Hz) | C5 | Aromatic CH, showing a two-bond coupling to fluorine. |

| ~130-135 (br) | C1 | Attached to the boronic acid group, often broadened due to quadrupolar relaxation of the boron nucleus. |

¹⁹F NMR Spectroscopy

Objective: To confirm the presence and chemical environment of the fluorine atom.[5][6]

Expected ¹⁹F NMR Data (¹H-decoupled, in DMSO-d₆):

-

A single resonance is expected in the typical range for an aryl fluoride, likely between -110 and -130 ppm. The exact chemical shift is sensitive to the electronic effects of the other substituents.[7]

¹¹B NMR Spectroscopy

Objective: To probe the coordination state and electronic environment of the boron atom.

Expected ¹¹B NMR Data (in DMSO-d₆):

-

A broad singlet is expected between δ 28-33 ppm, characteristic of a trigonal planar (sp²) boronic acid.[8] The chemical shift can be influenced by the solvent and the presence of any coordinating species.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the molecule.[9]

Expected FTIR Absorptions (KBr pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 (broad) | Strong | O-H stretching of the B(OH)₂ group, often hydrogen-bonded. |

| ~1600, ~1470 | Medium | C=C stretching of the aromatic ring. |

| ~1530-1510 | Strong | Asymmetric NO₂ stretching. |

| ~1350-1330 | Strong | Symmetric NO₂ stretching. |

| ~1300 | Strong | B-O stretching. |

| ~1100 | Strong | C-F stretching. |

Experimental Protocol: FTIR (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[10] A background spectrum of the empty sample compartment should be recorded first.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of the molecule. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar compound.

Expected Mass Spectrum (ESI-):

-

[M-H]⁻: An intense peak at m/z corresponding to the deprotonated molecule (C₆H₄BFNO₄⁻).

-

High-Resolution MS (HRMS): The measured exact mass should be within ±5 ppm of the calculated exact mass for C₆H₅BFNO₄, confirming the elemental composition.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters (Negative Ion Mode):

-

Capillary Voltage: 3-4 kV.

-

Drying Gas (N₂): Flow rate and temperature optimized to desolvate the ions.

-

Nebulizer Pressure: Optimized for a stable spray.

-

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Expected Crystal Structure Features:

-

Planarity: The phenyl ring and the boronic acid group are expected to be nearly coplanar to maximize π-conjugation.[2]

-

Hydrogen Bonding: The boronic acid moieties are likely to form hydrogen-bonded dimers or extended networks in the crystal lattice.[2]

-

Intermolecular Interactions: The nitro group and fluorine atom may participate in various non-covalent interactions, influencing the crystal packing.

Caption: Workflow for single-crystal X-ray crystallography.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of suitable size and quality by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol/water mixture).

-

Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

-

Data Collection: Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

Conclusion: A Unified Structural Narrative

The structural elucidation of this compound is a process of accumulating and correlating evidence from multiple, independent analytical techniques. The ¹H, ¹³C, and ¹⁹F NMR data establish the covalent framework and the substitution pattern on the aromatic ring. ¹¹B NMR confirms the nature of the boronic acid moiety. FTIR spectroscopy provides rapid confirmation of the key functional groups (B(OH)₂, NO₂, C-F). High-resolution mass spectrometry validates the elemental composition. Finally, single-crystal X-ray crystallography offers the ultimate proof of the three-dimensional structure and intermolecular organization. By following this self-validating workflow, researchers can confidently and unequivocally determine the structure of this important synthetic building block.

References

-

Wu, S., et al. (2006). 3-Fluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4835-o4836. Available at: [Link]

-

Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Available at: [Link]

-

Royal Society of Chemistry. (2015). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Available at: [Link]

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

National Institutes of Health. (2023). Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Differentiation in MALDI-TOF MS and FTIR spectra between two closely related species Acidovorax oryzae and Acidovorax citrulli. Retrieved from [Link]

-

Chemsrc. (n.d.). (4-Nitrophenyl)boronic acid. Retrieved from [Link]

-

MDPI. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

National Institutes of Health. (2023). Applications of Fourier Transform-Infrared spectroscopy in microbial cell biology and environmental microbiology: advances, challenges, and future perspectives. Retrieved from [Link]

-

San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved from [Link]

Sources

- 1. 4-Nitrophenylboronic acid | 24067-17-2 [chemicalbook.com]

- 2. 2,4-Difluorophenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1350451-69-2|(3-Fluoro-4-nitrophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. (4-Nitrophenyl)boronic acid | CAS#:24067-17-2 | Chemsrc [chemsrc.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. biophysics.org [biophysics.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. Applications of Fourier Transform-Infrared spectroscopy in microbial cell biology and environmental microbiology: advances, challenges, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differentiation in MALDI-TOF MS and FTIR spectra between two closely related species Acidovorax oryzae and Acidovorax citrulli - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Characteristics of 2-Fluoro-4-nitrophenylboronic Acid: A Predictive Analysis for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 2-Fluoro-4-nitrophenylboronic Acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and organic synthesis, the strategic deployment of highly functionalized building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide focuses on a particularly intriguing, yet sparsely documented member of this class: this compound.

The unique trifecta of functionalities on this molecule—the boronic acid, a fluorine atom, and a nitro group—renders it a highly valuable asset for drug development professionals. The boronic acid moiety not only facilitates carbon-carbon bond formation but can also act as a pharmacophore, interacting with biological targets.[1][2] The fluorine atom, a bioisostere of hydrogen, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. The electron-withdrawing nitro group can serve as a handle for further chemical transformations or contribute to the electronic properties of the molecule, potentially enhancing its biological activity.[3]

This in-depth technical guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the spectral characteristics of this compound. In the absence of publicly available, experimentally determined spectra for this specific compound, this guide will present a detailed predictive analysis based on the well-documented spectral data of closely related structural analogs. This approach will empower researchers to identify and characterize this key building block in their own synthetic endeavors.

Predictive Spectroscopic Analysis

The following sections detail the predicted spectral data for this compound, derived from the analysis of analogous compounds. This predictive framework provides a robust starting point for the characterization of this molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to be complex due to the low symmetry of the molecule and the presence of fluorine, which will introduce J-coupling to the neighboring protons. The aromatic region will display three distinct signals.

Predicted ¹H NMR Data (in DMSO-d₆):

| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment | Rationale |

| ~8.3-8.5 | d | J(H,H) ≈ 2.5 | H-3 | Ortho to the nitro group, deshielded. |

| ~8.1-8.3 | dd | J(H,H) ≈ 9.0, J(H,F) ≈ 4.5 | H-5 | Ortho to the nitro group and meta to fluorine. |

| ~7.8-8.0 | t | J(H,H) ≈ 9.0 | H-6 | Ortho to the boronic acid and ortho to fluorine. |

| ~8.5 (broad) | s | - | B(OH)₂ | Exchangeable protons of the boronic acid. |

Causality behind Predictions: The chemical shifts are predicted based on the additive effects of the substituents. The powerful electron-withdrawing nature of the nitro group will significantly deshield the ortho protons (H-3 and H-5). The fluorine atom will also have a deshielding effect, though less pronounced than the nitro group. The coupling patterns are predicted based on standard ortho, meta, and para couplings in benzene rings, with the addition of fluorine-proton couplings. Data from 4-nitrophenylboronic acid and 2-fluorophenylboronic acid were used as primary references.[4][5]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the aromatic carbons, with the carbon attached to the boronic acid being broad due to the quadrupolar nature of the boron atom.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~165 (d, J(C,F) ≈ 250 Hz) | C-2 | Directly attached to fluorine, large C-F coupling. |

| ~150 | C-4 | Attached to the nitro group, deshielded. |

| ~135 | C-6 | Para to the nitro group. |

| ~130 (broad) | C-1 | Attached to boron, signal broadening expected. |

| ~125 (d, J(C,F) ≈ 15 Hz) | C-5 | Ortho to the nitro group and meta to fluorine. |

| ~115 (d, J(C,F) ≈ 25 Hz) | C-3 | Ortho to fluorine and the nitro group. |

Causality behind Predictions: The chemical shifts are estimated from data for 4-fluorophenylboronic acid, 4-nitrophenylboronic acid, and fluoronitrobenzene derivatives.[6][7] The carbon directly bonded to fluorine (C-2) will exhibit the largest chemical shift and a significant one-bond carbon-fluorine coupling constant. The carbons ortho and para to the nitro group will be deshielded. The carbon attached to the boronic acid (C-1) is often difficult to observe or appears as a broad, low-intensity signal.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum will be a crucial tool for confirming the presence and position of the fluorine atom. A single resonance is expected.

Predicted ¹⁹F NMR Data (in DMSO-d₆):

| Predicted Chemical Shift (ppm) | Multiplicity | Rationale |

| -110 to -120 | m | The chemical shift is influenced by the ortho-boronic acid and para-nitro group. |

Causality behind Predictions: The predicted chemical shift range is based on typical values for fluorinated aromatic compounds.[8] The exact position will be sensitive to the electronic environment created by the other substituents. The multiplicity will be complex due to coupling with the aromatic protons.

¹¹B NMR Spectroscopy

The ¹¹B NMR spectrum is characteristic for boronic acids and their derivatives.

Predicted ¹¹B NMR Data (in DMSO-d₆):

| Predicted Chemical Shift (ppm) | Signal Characteristics | Rationale |

| +28 to +32 | Broad singlet | Typical for tricoordinate boronic acids. |

Causality behind Predictions: The chemical shift of the boron nucleus in arylboronic acids typically falls in this range. The signal is usually broad due to quadrupolar relaxation.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic bands for the O-H, B-O, N-O, and C-F bonds, as well as aromatic C-H and C=C stretching.

Predicted IR Data (KBr pellet):

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3500 (broad) | O-H stretch (boronic acid) |

| ~1520 and ~1340 | Asymmetric and symmetric N-O stretch (nitro group) |

| ~1350-1400 | B-O stretch |

| ~1000-1100 | C-F stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600, ~1475 | Aromatic C=C stretch |

Causality behind Predictions: These predictions are based on well-established group frequencies in IR spectroscopy. The broad O-H stretch is characteristic of hydrogen-bonded hydroxyl groups in the boronic acid dimer. The strong absorptions for the nitro group are also highly characteristic.

Mass Spectrometry

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (ESI-):

| m/z | Assignment |

| 184.0 | [M-H]⁻ |

| 166.0 | [M-H-H₂O]⁻ |

Causality behind Predictions: In negative ion electrospray ionization, the deprotonated molecule [M-H]⁻ is expected to be the base peak. Loss of water from the boronic acid moiety is a common fragmentation pathway.

Experimental Protocols: A Self-Validating System

The acquisition of high-quality spectral data is contingent upon rigorous experimental protocols. The following step-by-step methodologies are provided as a guide for researchers.

NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and its high boiling point.

-

Ensure complete dissolution by vortexing the sample.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with an exponential multiplication and Fourier transform.

-

Reference the spectrum to the residual DMSO peak at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more).

-

Reference the spectrum to the DMSO-d₆ multiplet centered at 39.52 ppm.

-

-

¹⁹F NMR Acquisition:

-

Use a standard single-pulse experiment, with or without proton decoupling.

-

Reference the spectrum to an external standard such as CFCl₃ (0 ppm).

-

-

¹¹B NMR Acquisition:

-

Use a pulse sequence optimized for quadrupolar nuclei.

-

Reference the spectrum to an external standard such as BF₃·OEt₂ (0 ppm).

-

FTIR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition (ESI):

-

Infuse the sample solution into the electrospray ionization source.

-

Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization mode.

-

Conclusion: Empowering Future Research and Development

This technical guide provides a comprehensive, albeit predictive, spectral characterization of this compound. By leveraging the known spectral data of structurally related analogs, we have constructed a robust framework for the identification and analysis of this valuable synthetic building block. The detailed experimental protocols further equip researchers with the practical knowledge to generate high-quality data in their own laboratories. As the demand for sophisticated and highly functionalized molecules in drug discovery continues to grow, a thorough understanding of the spectral properties of key intermediates like this compound will be instrumental in accelerating the pace of innovation.

References

-

Chem-Impex. (n.d.). 4-Fluoro-2-methylphenylboronic acid. Retrieved January 29, 2026, from [Link]

-

Chemsrc. (2025). (4-Nitrophenyl)boronic acid. Retrieved January 29, 2026, from [Link]

- Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

-

Sparrow Chemical. (n.d.). Fluoronitrobenzene Series. Retrieved January 29, 2026, from [Link]

- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen, 5(1), 1-7.

-

The Royal Society of Chemistry. (2015). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Retrieved January 29, 2026, from [Link]

- Ribeiro, C., et al. (2020).

-

ResearchGate. (n.d.). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Retrieved January 29, 2026, from [Link]

-

ResearchGate. (n.d.). Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d.... Retrieved January 29, 2026, from [Link]

-

PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved January 29, 2026, from [Link]

- Google Patents. (n.d.). US9132140B2 - Boronic acid derivatives and therapeutic uses thereof.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US9132140B2 - Boronic acid derivatives and therapeutic uses thereof - Google Patents [patents.google.com]

- 3. sparrow-chemical.com [sparrow-chemical.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

Technical Deep Dive: NMR Characterization of 2-Fluoro-4-nitrophenylboronic Acid

Executive Summary

This guide details the nuclear magnetic resonance (NMR) analysis of 2-Fluoro-4-nitrophenylboronic acid (CAS: 177490-82-3) .[1] This compound presents specific characterization challenges due to the dynamic equilibrium between the boronic acid monomer and its cyclic boroxine anhydride, compounded by the scalar coupling effects of the fluorine substituent (

This document provides a validated protocol for sample preparation to collapse the boroxine equilibrium, a detailed assignment strategy for

Structural Context & Spin System Analysis

The molecule consists of a benzene core substituted at the C1, C2, and C4 positions.[2] The presence of the

Substitution Pattern & Numbering

-

C1: Boronic Acid (

) – Ipso to Boron.[1] -

C2: Fluorine (

) – Ortho to Boron.[1] -

C3: Proton (

) – Ortho to Fluorine, Ortho to Nitro.[1] -

C4: Nitro (

) – Para to Boron.[1] -

C5: Proton (

) – Meta to Fluorine.[1] -

C6: Proton (

) – Ortho to Boron.[1]

Experimental Protocol: Sample Preparation

The primary cause of inconsistent NMR data for aryl boronic acids is the formation of boroxine (anhydride trimer) and varying degrees of hydrogen bonding.[2]

The "Wet DMSO" Method (Recommended)

To ensure a single set of sharp peaks corresponding to the monomeric acid, we utilize a solvent system that forces hydrolysis of the boroxine.[2]

Reagents:

-

DMSO-

(99.9% D) - (Optional but recommended, 1-2 drops)

Protocol:

-

Weighing: Dispense 10–15 mg of this compound into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-

. Vortex until fully dissolved.[1] -

Equilibrium Shift: Add 2 drops (~20 µL) of

directly to the NMR tube.-

Mechanism:[3][4] The excess deuterium oxide shifts the equilibrium entirely toward the monomeric boronic acid species (

), eliminating minor boroxine peaks.[2] -

Note: This will exchange the boronic acid hydroxyl protons (

), causing them to disappear from the

-

Alternative: Methanol- [1][5]

-

Use Case: If solubility in DMSO is poor (rare for this compound) or for MS compatibility.[1]

-

Caveat: Methanol forms methyl boronic esters (

) rapidly.[1] The spectrum will be sharp but will represent the ester/hemi-ester, not the free acid.[2]

Data Interpretation & Assignment Strategy

H NMR Analysis (Proton)

The aromatic region (7.0 – 8.5 ppm) will show three distinct proton environments.[2] The splitting is dominated by

| Proton | Chemical Shift (Approx) | Multiplicity | Coupling Constants (Hz) | Assignment Logic |

| H3 | ~8.0 - 8.2 ppm | dd (Doublet of Doublets) | Deshielded by adjacent | |

| H5 | ~8.0 - 8.2 ppm | ddd or dd | Ortho to H6, Meta to F. Deshielded by | |

| H6 | ~7.6 - 7.9 ppm | dd or t | Ortho to Boron.[1] Often broadened by quadrupolar relaxation of |

Note: Chemical shifts are solvent-dependent.[1] In DMSO-

C NMR Analysis (Carbon)

The

| Carbon | Type | Spectral Feature | |

| C2 | C-F (Quaternary) | Large doublet.[1] | |

| C3 | CH | Doublet.[1] | |

| C1 | C-B (Quaternary) | Very Broad / Invisible. Boron-bound carbons are often not observed due to broadening.[1] | |

| C4 | C-NO2 (Quaternary) | Doublet.[1] | |

| C5 | CH | Doublet.[1] | |

| C6 | CH | Small doublet or singlet.[1] |

F and B NMR

-

F NMR: Expect a single peak around -105 to -115 ppm (referenced to

-

B NMR: A broad singlet around 28-30 ppm .[1]

-

Validation Check: If the peak is sharp and shifted upfield (~20 ppm), the boron may be tetrahedral (complexed with solvent or base), indicating the sample conditions are not neutral.[2]

-

Visualization: Analysis Workflow

The following diagram illustrates the logical flow for analyzing this compound, including the critical decision points for solvent selection and boroxine management.

Figure 1: Decision tree for NMR analysis of aryl boronic acids, highlighting the "Wet DMSO" technique for artifact removal.

Troubleshooting & Self-Validation

| Observation | Cause | Corrective Action |

| Broad H6 signal | Quadrupolar relaxation of | This is normal. Decoupling |

| Missing Carbon Signal (~130-140 ppm) | C-B carbon signal broadened into baseline. | Increase relaxation delay ( |

| Two sets of 19F signals | Equilibrium between Boronic Acid and Boroxine.[1] | Add |

| Extra Doublets in 13C | C-F coupling misidentified as impurities. | Calculate |

References

-

Boronic Acid NMR Methodology

-

Title: A simple method for the analysis of boronic acids by NMR spectroscopy.[2][5]

-

Source: Hall, D. G. (Ed.).[1][5][6][7] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1]

- Context: Establishes the standard protocol of using spikes in DMSO- to sharpen spectra.

-

-

Fluorine-Carbon Coupling Constants

-

Boroxine Equilibrium

Sources

- 1. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cup.lmu.de [cup.lmu.de]

- 3. www3.nd.edu [www3.nd.edu]

- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 5. reddit.com [reddit.com]

- 6. reddit.com [reddit.com]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. westmont.edu [westmont.edu]

- 10. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

2-Fluoro-4-nitrophenylboronic acid solubility profile

Executive Summary

This technical guide characterizes the solubility and stability profile of 2-Fluoro-4-nitrophenylboronic acid (2-F-4-NPBA) .[1][2] As an electron-deficient arylboronic acid, this compound presents a dichotomy: the electron-withdrawing nitro and fluoro groups enhance acidity (lowering pKa), facilitating dissolution in mild basic buffers, yet simultaneously render the C–B bond susceptible to hydrolytic cleavage (protodeboronation).[2] This guide provides validated protocols for solubilization, storage, and application in Suzuki-Miyaura cross-coupling and biological assays.[1]

Physicochemical Basis of Solubility

To master the solubility of 2-F-4-NPBA, one must understand the dynamic equilibrium it undergoes in solution.[2] Unlike standard organic solids, boronic acids exist in a flux between three states depending on solvent, concentration, and pH.[1]

The Boroxine Cycle & Ionization

In solid state and non-polar solvents, 2-F-4-NPBA dehydrates to form a trimeric anhydride known as a boroxine .[1][2] This trimer is often mistaken for an insoluble aggregate.[1][2]

-

The Nitro/Fluoro Effect: The para-nitro and ortho-fluoro groups are strong electron-withdrawing groups (EWGs).[1][2]

-

pKa Shift: While phenylboronic acid has a pKa of ~8.8, the 4-nitro group lowers this to ~7.[1][2]0. The additional 2-fluoro substituent is predicted to further depress the pKa to the 6.0–6.5 range .[1][2]

-

Consequence: 2-F-4-NPBA will ionize to the water-soluble boronate anion

at near-neutral pH, unlike unsubstituted analogs.[1][2]

Figure 1: The dynamic equilibrium of 2-F-4-NPBA.[1][2] Note the risk of irreversible degradation (grey node) under basic conditions.[2]

Solvent Compatibility Matrix

The following data aggregates experimental observations for 4-nitrophenylboronic acid analogs, adjusted for the lipophilicity contribution of the fluorine substituent.

| Solvent Class | Solvent | Solubility Limit (Est.) | Suitability | Technical Notes |

| Polar Aprotic | DMSO | > 50 mg/mL | Optimal | Best for stock solutions.[1][2] Disrupts boroxine H-bonds.[1][2] |

| Polar Aprotic | DMF | > 40 mg/mL | High | Good alternative to DMSO; easier to remove by evap.[1][2] |

| Protic | Methanol | 20–30 mg/mL | Moderate | Risk of methyl ester formation on prolonged storage.[1][2] |

| Protic | Ethanol | 15–20 mg/mL | Moderate | Biocompatible co-solvent.[1][2] |

| Aqueous | PBS (pH 7.4) | 1–5 mg/mL | pH Dependent | Soluble as anion.[1][2] Unstable over time.[1][2] |

| Aqueous | Water (pH < 5) | < 0.5 mg/mL | Poor | Exists as neutral species; likely to precipitate.[1][2] |

| Non-Polar | DCM/Hexane | Negligible | Poor | Only soluble if pinacol ester protection is used.[1][2] |

Experimental Protocols

Preparation of Stable Stock Solution (50 mM)

Objective: Create a stock solution for biological assays or coupling reactions that minimizes degradation.

-

Weighing: Weigh 9.2 mg of 2-F-4-NPBA (MW: ~184.92 g/mol ) into a glass vial.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

-

Dissolution: Vortex for 30 seconds. If particulates remain (boroxine aggregates), sonicate in a water bath at ambient temperature (25°C) for 2 minutes.[1]

Aqueous Dilution (The "Crash-Out" Prevention)

When diluting the DMSO stock into aqueous buffer, precipitation often occurs because the neutral acid is less soluble than the boroxine-DMSO complex.[1][2]

-

Correct Method: Add the DMSO stock dropwise into the stirring buffer.[1][2]

-

pH Adjustment: Ensure the buffer pH is slightly basic (pH 7.5–8.0) to favor the soluble boronate anion.[1][2]

-

Additives: If precipitation persists, include 5-10% glycerol or mannitol .[1][2] These diols form cyclic esters with the boronic acid, significantly enhancing water solubility (the "Sugar Solubilization" effect).[1][2]

Stability & Degradation (Protodeboronation)[1][3][4]

The most critical failure mode for 2-F-4-NPBA is protodeboronation , where the C–B bond breaks, releasing the boron moiety and leaving 3-fluoronitrobenzene.[2]

-

Mechanism: The 2-fluoro and 4-nitro groups pull electron density from the aromatic ring, making the carbon attached to the boron highly electrophilic.[2] Hydroxide ions attack the boron, and the aryl group cleaves off as a carbanion/anion equivalent.[1][2]

-

Risk Factors: High pH (>10), high temperature (>60°C), and certain metal catalysts (Cu, Ag).[1]

-

Mitigation:

Workflow: Solubility Decision Tree

Follow this logic flow to determine the optimal preparation method for your specific application.

Figure 2: Decision tree for solubilizing 2-F-4-NPBA based on end-use application.

References

-

Hall, D. G. (2011).[1][2][3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] (Authoritative text on Boronic Acid equilibria and boroxine cycles). [1]

-

Cox, P. A., et al. (2017).[1][2] "Protodeboronation of Heteroarylboronic Acids". Journal of the American Chemical Society.[1][2] (Mechanistic insight into EWG-induced deboronation). [1]

-

National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 2734354, 2-Fluorophenylboronic acid (Analog data).[1] [1]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling". Chemical Society Reviews.[1][2] (Guidelines on base/solvent selection for unstable boronates).

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Fluoro-4-nitrophenylboronic Acid

Abstract

2-Fluoro-4-nitrophenylboronic acid is a pivotal building block in contemporary drug discovery and development, valued for its utility in constructing complex molecular architectures, particularly kinase inhibitors and other targeted therapeutics.[1][2] Its unique electronic and structural properties, conferred by the ortho-fluoro and para-nitro substituents, make it an indispensable reagent in medicinal chemistry. This guide provides an in-depth, field-proven methodology for the robust synthesis of this compound, designed for researchers, chemists, and drug development professionals. We will dissect a reliable two-step synthetic pathway, starting from the commercially available 1-bromo-2-fluorobenzene. The narrative emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility. Detailed protocols, mechanistic insights, and critical safety considerations are presented to empower scientists with a comprehensive and trustworthy resource for producing high-purity this compound.

Strategic Overview: Retrosynthetic Analysis

A successful synthesis begins with a logical disconnection of the target molecule. For this compound, the most strategic approach involves two primary transformations: the introduction of the boronic acid moiety and the installation of the nitro group. The C-B bond is reliably formed via a palladium-catalyzed Miyaura borylation, a robust and highly functional-group-tolerant reaction.[3][4] This points to 1-bromo-2-fluoro-4-nitrobenzene as the key precursor. This intermediate, in turn, can be synthesized from a simpler, commercially available starting material, 1-bromo-2-fluorobenzene, through electrophilic aromatic substitution (nitration).

This retrosynthetic pathway is advantageous due to the high-yielding nature of each step and the predictable regioselectivity of the nitration reaction, governed by the directing effects of the halogen substituents.

Caption: Workflow for the nitration of 1-bromo-2-fluorobenzene.

Step 2: Miyaura Borylation of 1-Bromo-2-fluoro-4-nitrobenzene

With the key intermediate in hand, the next stage is the conversion of the aryl bromide to a boronic acid derivative. The Miyaura borylation is the method of choice, employing a palladium catalyst to couple the aryl bromide with a boron source, typically bis(pinacolato)diboron (B₂pin₂). [3]This reaction yields the stable pinacol ester of the desired boronic acid. [5] Mechanism and Rationale: The reaction proceeds via a well-established catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.

-

Transmetalation: A boronate species from B₂pin₂, activated by a base (e.g., potassium acetate), is transferred to the palladium center.

-

Reductive Elimination: The desired aryl boronate ester is formed, regenerating the Pd(0) catalyst.

Causality in Experimental Design:

-

Catalyst Choice: A palladium catalyst bearing bulky phosphine ligands, such as Pd(dppf)Cl₂, is highly effective for this transformation as it promotes the oxidative addition and reductive elimination steps. [6]* Boron Source: Bis(pinacolato)diboron (B₂pin₂) is preferred because it is a stable, crystalline solid that is easy to handle. The resulting pinacol esters are generally stable to chromatography and air, simplifying purification. [3][5]* Base Selection: A mild base like potassium acetate (KOAc) is sufficient to facilitate the transmetalation step without causing decomposition of the nitro-containing substrate. [6]* Solvent: Anhydrous, aprotic solvents like dioxane or toluene are used to prevent premature hydrolysis of the boron reagents and intermediates. [7]

Step 3: Hydrolysis of the Boronate Ester

The final step is the deprotection of the pinacol ester to yield the free boronic acid. While pinacol esters can sometimes be used directly in subsequent coupling reactions, isolation of the free boronic acid is often required. [3] Mechanism and Rationale: Hydrolysis is typically achieved under acidic conditions. The reaction involves the protonation of one of the pinacol oxygen atoms, followed by nucleophilic attack of water on the boron atom, leading to the cleavage of the B-O bonds and release of pinacol and the desired arylboronic acid. The rate of hydrolysis can be influenced by pH and the electronic nature of the substituents on the aromatic ring. [8][9] Causality in Experimental Design:

-

Acidic Workup: Treatment with an aqueous acid (e.g., HCl) during the reaction workup is often sufficient to effect hydrolysis. [10]* Purification: this compound is a solid. It can be purified by recrystallization or by washing the crude solid with a non-polar solvent like hexane to remove organic impurities such as pinacol.

Caption: Workflow for the Miyaura borylation and subsequent hydrolysis.

Detailed Experimental Protocols

Safety Precaution: These procedures involve hazardous materials including corrosive acids, flammable solvents, and potentially toxic palladium compounds. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 1-Bromo-2-fluoro-4-nitrobenzene

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1-bromo-2-fluorobenzene (10.0 g, 57.1 mmol).

-

Cooling: Cool the flask in an ice-water bath to 0-5 °C.

-

Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (6.0 mL, ~91.4 mmol) to concentrated sulfuric acid (12.0 mL) while cooling in an ice bath.

-

Addition: Add the cold nitrating mixture dropwise to the stirred solution of 1-bromo-2-fluorobenzene over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. [11]5. Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. A yellow solid will precipitate.

-

Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Purification: Recrystallize the crude solid from ethanol to afford pure 1-bromo-2-fluoro-4-nitrobenzene as a pale-yellow crystalline solid.

Protocol 2: Synthesis of this compound

-

Setup: To a 100 mL oven-dried, three-neck flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add 1-bromo-2-fluoro-4-nitrobenzene (5.0 g, 22.7 mmol), bis(pinacolato)diboron (6.3 g, 24.8 mmol), and potassium acetate (6.7 g, 68.1 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.

-

Solvent & Catalyst: Add anhydrous dioxane (50 mL) via syringe, followed by [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.83 g, 1.14 mmol, 5 mol%).

-

Reaction: Heat the mixture to 90 °C and stir under nitrogen for 8-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Cooling & Filtration: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.

-

Workup & Hydrolysis: Combine the organic filtrates and wash with water (2 x 50 mL) and brine (1 x 50 mL). Concentrate the organic layer under reduced pressure. To the crude boronate ester, add a mixture of tetrahydrofuran (THF, 30 mL) and 2 M aqueous HCl (30 mL). Stir vigorously at room temperature for 4-6 hours or until hydrolysis is complete (monitored by TLC/LC-MS). [12][13]7. Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Isolation: Concentrate the filtrate under reduced pressure to yield a crude solid. Triturate the solid with cold hexanes, filter, and dry under vacuum to afford this compound as a solid.

Data Summary and Characterization

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | 1-Bromo-2-fluorobenzene | HNO₃, H₂SO₄ | 1-Bromo-2-fluoro-4-nitrobenzene | 85-95% |

| 2 | 1-Bromo-2-fluoro-4-nitrobenzene | B₂pin₂, Pd(dppf)Cl₂, KOAc | This compound | 70-85% |

Expected Characterization Data for this compound:

-

¹H NMR (DMSO-d₆): Expect signals corresponding to the aromatic protons, with characteristic coupling patterns influenced by the fluorine atom. The boronic acid protons (B(OH)₂) often appear as a broad singlet.

-

¹⁹F NMR (DMSO-d₆): A single resonance confirming the presence of the fluorine atom.

-

LC-MS: A peak corresponding to the mass of the desired product, confirming its molecular weight and purity.

Conclusion

The synthetic pathway detailed in this guide, proceeding from 1-bromo-2-fluorobenzene via nitration and subsequent Miyaura borylation, represents a robust, reliable, and scalable method for the production of this compound. By understanding the mechanistic principles and the rationale behind each experimental step, from temperature control in nitration to the choice of catalyst in borylation, researchers can confidently and safely execute this synthesis. The resulting high-purity product serves as a critical starting point for the development of novel therapeutics, underscoring the importance of foundational synthetic chemistry in advancing pharmaceutical science. [14][15]

References

- Eureka | Patsnap. (n.d.). Synthesis method of 2-(4-nitrophenyl) butyric acid.

- Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

- Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee.

- Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.

- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.

- ChemicalBook. (n.d.). 4-Nitrophenylboronic acid synthesis.

- Quora. (n.d.). How to prepare nitrobenzene from fluorobenzene in organic chemistry.

- PMC - PubMed Central. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with....

- Google Patents. (n.d.). CN104788484B - Synthetic method of 2-nitro phenyl boric acid.

- Unknown Source. (2025).

- Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.

- PMC - PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- UW-Madison Chemistry. (n.d.). Experiment 11: Electrophilic Aromatic Substitution – Nitration.

- Unknown Source. (2013).

- Green Chemistry (RSC Publishing). (2024). Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki–Miyaura couplings.

- PubMed. (2024). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis.

- PMC - NIH. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.

- YouTube. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions.

- Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis.

- NIH. (n.d.). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens.

- GitHub. (2024). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3.

- PMC - NIH. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery.

- Savita Pall and Chemistry. (n.d.). Nitration of Bromobenzene.

- NIH. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.

Sources

- 1. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki–Miyaura couplings - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. savitapall.com [savitapall.com]

- 12. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boronic acid synthesis by hydrolysis [organic-chemistry.org]

- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Application of 2-Fluoro-4-nitrophenylboronic Acid

[1]

Executive Summary: The Strategic Motif

This compound (CAS: 177489-93-9) is not merely a reagent; it is a "masked" pharmacophore delivery system.[1] In drug discovery, particularly for kinase and GTPase inhibitors (e.g., KRAS G12C), this molecule serves two critical functions:

-

The "Masked" Hinge Binder: The nitro group (

) is a robust precursor to an aniline ( -

Atropisomer Control: The ortho-fluorine atom introduces steric bulk and electronic repulsion.[1] In biaryl systems, this fluorine restricts rotation around the aryl-aryl bond, enabling the stabilization of specific atropisomers—a key design feature in modern covalent inhibitors like JDQ443 (Novartis) .

Chemical Profile

| Property | Specification |

| IUPAC Name | (2-Fluoro-4-nitrophenyl)boronic acid |

| CAS Number | 177489-93-9 |

| Molecular Formula | |

| Molecular Weight | 184.92 g/mol |

| Appearance | Off-white to pale yellow powder |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |

| Key Derivative | Pinacol Ester (CAS: 171364-83-3) – Preferred for stability |

Synthetic Discovery & Accessibility